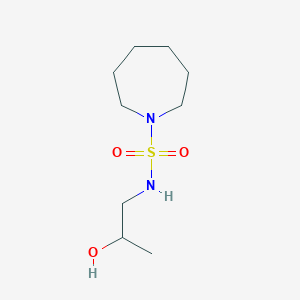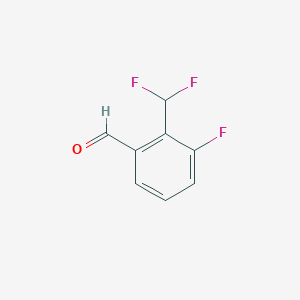
2-(Difluoromethyl)-3-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3-fluorobenzaldehyde is an organic compound that features both difluoromethyl and fluorobenzaldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a fluorobenzaldehyde precursor using difluoromethylating reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-3-fluorobenzaldehyde may involve large-scale difluoromethylation processes using metal-based catalysts to transfer CF₂H groups to the benzene ring . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-3-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include difluoromethyl-substituted carboxylic acids, alcohols, and various substituted benzaldehydes .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3-fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: It is used in the production of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-3-fluorobenzaldehyde involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Difluoromethyl)benzaldehyde
- 3-Fluorobenzaldehyde
- 2,3-Difluorobenzaldehyde
Uniqueness
2-(Difluoromethyl)-3-fluorobenzaldehyde is unique due to the presence of both difluoromethyl and fluorobenzaldehyde groups, which confer distinct chemical properties.
Propiedades
Fórmula molecular |
C8H5F3O |
|---|---|
Peso molecular |
174.12 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C8H5F3O/c9-6-3-1-2-5(4-12)7(6)8(10)11/h1-4,8H |
Clave InChI |
JBALLLFTNBXYQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



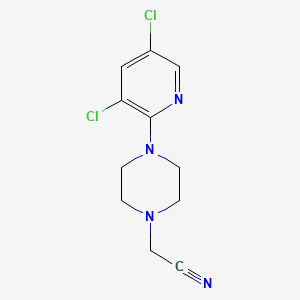
![1,1,1,3,3,3-Hexafluoro-2-{[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)furan-2-yl]methoxy}propan-2-ol](/img/structure/B14910124.png)
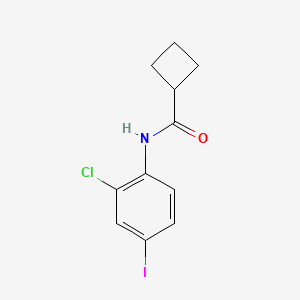
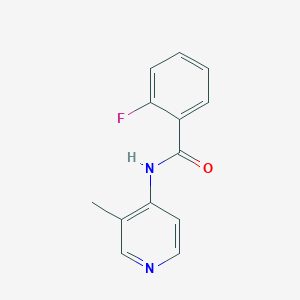
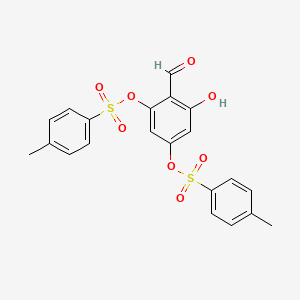

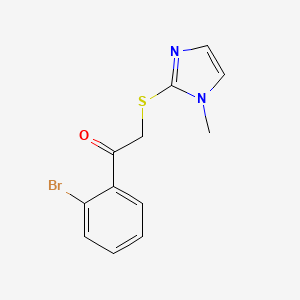
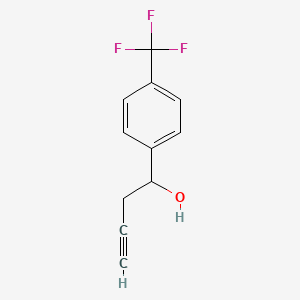

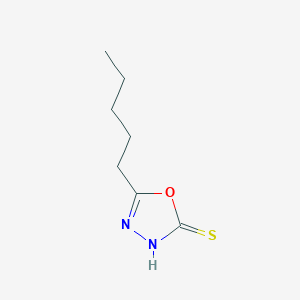
![n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14910172.png)
